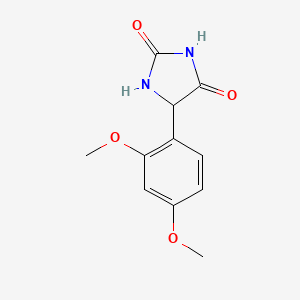

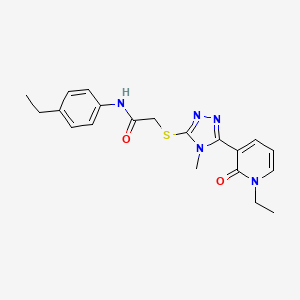

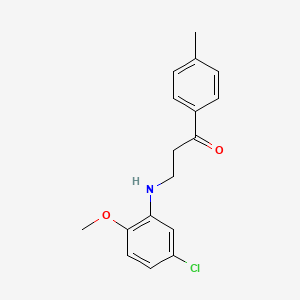

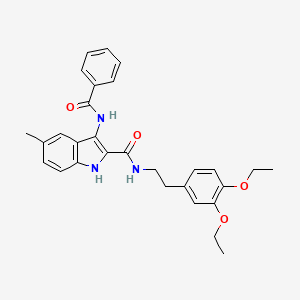

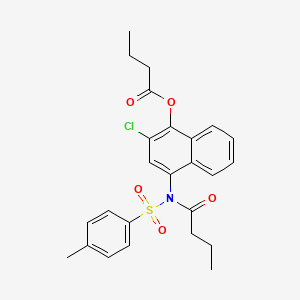

![molecular formula C22H16N4O4S B2568723 N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-benzylurea CAS No. 1251586-65-8](/img/structure/B2568723.png)

N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-benzylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-(1,3-benzothiazol-2-yl)phenyl]-N’-benzylurea” is a benzothiazole derivative . Benzothiazole derivatives have been studied for their potential applications in various fields, including medicinal chemistry . They have been synthesized and investigated for their luminescence properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using various techniques. For instance, single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations have been conducted on some derivatives .

Chemical Reactions Analysis

Benzothiazole derivatives exhibit different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process . Upon excitation with 365 nm light, some derivatives exhibit bright blue-violet, green, and orange emission in aggregated states .

Physical And Chemical Properties Analysis

Benzothiazole derivatives show similar absorption maxima but quite different emission regions due to the existence of an excited-state intramolecular proton transfer (ESIPT) process . They exhibit bright blue-violet, green, and orange emission in aggregated states .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Rhenium(I) complexes with benzothiazole-thiourea derivatives, including N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-benzylurea, have been studied for their potential in catalysis and their electronic properties. The ligands in these complexes act as monoanionic bidentate N,S-donor chelates, with the crystal structures determined by X-ray single crystal diffraction. These complexes have implications for catalytic applications, given their unique bonding and electronic configurations X. Schoultz, T. Gerber, E. Hosten, 2016.

Environmental Chemistry

In environmental chemistry, the degradation of phenylureas such as diuron, which are major herbicides, has been catalyzed by low molecular weight humic acid-like compounds, including benzoic acid derivatives. This study highlights the role of such compounds in abiotic degradation processes in soil-water systems, demonstrating the environmental relevance of benzothiazole and phenylurea derivatives S. Salvestrini, 2013.

Antimicrobial Agents

The synthesis of N-benzothiazol-2-yl-amides, which can be derived from compounds like N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-benzylurea, has been explored for the development of antimicrobial agents. These compounds have been synthesized through various catalytic processes, including iron-catalyzed oxidative C(sp2)–H functionalization. The resulting compounds have shown promise as selective agents in good yields, demonstrating the potential of benzothiazole derivatives in the development of new antimicrobial solutions Junke Wang et al., 2014.

Zukünftige Richtungen

Benzothiazole derivatives have shown potential in various applications, including as anti-tubercular compounds and in white light emission . Future research could focus on exploring their potential in other applications, improving their synthesis methods, and understanding their mechanism of action in more detail.

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O4S/c1-29-16-9-7-15(8-10-16)26-21(27)19-17(11-12-31-19)25(22(26)28)13-18-23-20(24-30-18)14-5-3-2-4-6-14/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZQJOARHBWAAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-benzylurea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

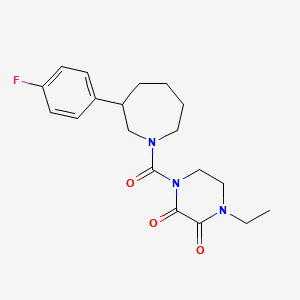

![2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2568640.png)

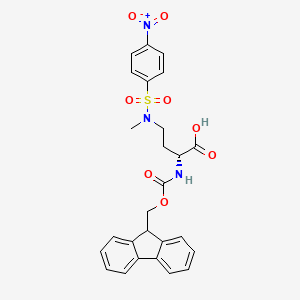

![2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-N-(2-oxoazepan-3-yl)prop-2-enamide](/img/structure/B2568646.png)

![1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2568647.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-cyanophenyl)acetamide](/img/structure/B2568650.png)

![3-((5-(benzylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2568652.png)

![3-Aminobicyclo[3.3.1]nonan-1-ol;hydrochloride](/img/structure/B2568654.png)

![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B2568662.png)